methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
Description
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a synthetic ester derivative featuring a trans-configured cyclohexane ring substituted with a quinazolinone moiety. The compound is characterized by:
- Quinazolinone core: A 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl group, which is associated with diverse biological activities, including anticonvulsant and anti-inflammatory effects .
- Cyclohexane ester: A trans-4-methylcyclohexanecarboxylate group, which influences solubility and stereochemical interactions .
Properties
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of Quinazoline Core
Starting materials: Anthranilic acid and formamide
Reaction conditions: Heating under reflux
Step 2: Alkylation of Quinazoline Core
Starting materials: Quinazoline derivative and alkyl halide
Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), heating
Step 3: Cyclohexanecarboxylation
Starting materials: Alkylated quinazoline and cyclohexanecarboxylic acid
Reaction conditions: Catalyst (e.g., sulfuric acid), solvent (e.g., toluene), heating under reflux
Industrial Production Methods: The industrial synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves large-scale batch reactors, maintaining stringent conditions for purity and yield optimization. Methods often involve continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation Reactions
Reagents: Potassium permanganate (KMnO4), oxygen (O2)
Conditions: Aqueous or organic solvent, temperature control
Products: Oxidized quinazoline derivatives
Reduction Reactions
Reagents: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with palladium catalyst (Pd/C)
Conditions: Solvent (e.g., THF), controlled temperature and pressure
Products: Reduced quinazoline and cyclohexane derivatives
Substitution Reactions
Reagents: Nucleophiles (e.g., NaN3, R-NH2)
Conditions: Organic solvent, base (e.g., K2CO3)
Products: Substituted quinazoline compounds
Major Products: The reactions typically result in modified quinazoline structures with varying functional groups, which are crucial for further chemical manipulation and application.
Scientific Research Applications
Medicinal Chemistry
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate has shown promise in medicinal chemistry due to its structural similarity to known bioactive molecules.
Case Study: Anticancer Activity
Research has indicated that derivatives of quinazoline exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.
Synthesis of Heterocycles
A notable application is in the synthesis of heterocyclic compounds. This compound can be utilized in reactions involving benzotriazole-mediated transformations, leading to the formation of bicyclic systems .
Materials Science
In materials science, this compound can be utilized in the development of new polymers and materials with enhanced properties.
Polymer Compositions
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant for creating advanced materials suitable for high-performance applications .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer activity through apoptosis induction |
| Organic Synthesis | Intermediate for synthesizing heterocycles and complex organic molecules |
| Materials Science | Enhances thermal stability and mechanical strength in polymer formulations |
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with enzymes or receptors in cells. For example, in cancer research, it may inhibit tyrosine kinases, disrupting cellular signaling pathways that promote tumor growth.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Quinazolinone Derivatives
Target Compound vs. N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)
Target Compound vs. trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride
Cyclohexane Derivatives
Target Compound vs. 4,4'-Methylenebis(cyclohexylamine) (PACM)
Target Compound vs. 4-Methylcyclohexanol
Key Research Findings and Implications
Functional Group Impact :
- Esterification (target compound) vs. hydroxylation (trans-4-(6,8-dibromo...)) alters solubility and metabolic stability. Esters are typically more lipophilic, favoring membrane permeability .
- Bromination in trans-4-(6,8-dibromo...) increases molecular weight and may enhance bioactivity through halogen bonding .
Synthetic Challenges : The discontinuation of the target compound () may relate to difficulties in maintaining stereochemical purity during large-scale synthesis, a common issue with trans-cyclohexane derivatives .
Biological Activity
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate (CAS Number: 1217656-13-7) is a synthetic organic compound belonging to the class of quinazoline derivatives. Its unique structure and biological activity have garnered interest in medicinal chemistry, particularly for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound features a quinazoline core, characterized by a bicyclic ring system composed of fused benzene and pyrimidine rings. The presence of the cyclohexanecarboxylate moiety enhances its chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Chemical Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 304.36 g/mol |
| CAS Number | 1217656-13-7 |
| Synthesis Method | Multi-step organic reactions |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways and DNA replication.
- Receptor Modulation : It interacts with receptors that regulate inflammatory responses and cell cycle progression.
- Oxidative Stress Response : The compound may modulate pathways involved in oxidative stress, offering potential protective effects against cellular damage.
Antimicrobial Activity
Research indicates that compounds with similar quinazoline structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against various bacterial strains.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways positions it as a candidate for anti-inflammatory therapies. It may inhibit pro-inflammatory cytokines and reduce inflammation in various tissues.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of quinazoline derivatives:
- Study on Analgesic Activity : A pharmacological evaluation demonstrated that certain quinazoline derivatives increased pain thresholds significantly compared to standard analgesics like metamizole sodium . This suggests a promising avenue for further exploration of this compound as an analgesic agent.
- Toxicity Assessment : The acute toxicity (LD50) of related compounds was assessed in laboratory settings. Results indicated that compounds with similar structures often fall into lower toxicity classes (Class V), indicating a favorable safety profile for therapeutic use .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other quinazoline derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Quinazoline | Antimicrobial | Basic structure without additional moieties |
| 2,4-Dioxoquinazoline Derivatives | Anticancer | Similar oxidation states |
| Methyl 1-(1,3-Dioxo-Indene) Cyclohexane Carboxylate | Analgesic | Significant pain threshold increase |
Q & A
Q. What are the key synthetic pathways for methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate?
The synthesis involves multi-step reactions, typically starting with functionalization of the cyclohexane ring (e.g., trans-4-formylcyclohexanecarboxylate intermediates) followed by coupling with quinazoline derivatives. Critical steps include:
- Aldehyde activation : Use of trans-4-formylcyclohexanecarboxylate (CAS 54274-80-5) as a precursor, requiring controlled pH and temperature to avoid side reactions .
- Quinazoline coupling : Reaction with 2,4-dioxo-1,4-dihydroquinazoline derivatives, often via nucleophilic substitution or condensation, with glacial acetic acid as a catalyst in refluxing ethanol .
- Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on stoichiometric ratios and reaction time .
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the cyclohexane and quinazoline moieties .
- Infrared (IR) Spectroscopy : Confirmation of carbonyl (C=O) and amide (N-H) functional groups, critical for assessing reaction completion .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if crystalline): Provides definitive structural confirmation, though limited by crystallizability .
Q. What functional groups contribute to its biological activity?
- Quinazoline-2,4-dione core : Known for enzyme inhibition (e.g., kinases, topoisomerases) and anticancer activity via intercalation or DNA damage .
- Cyclohexane-carboxylate ester : Enhances lipid solubility, improving membrane permeability .
- Methylene bridge : Facilitates conformational flexibility for target binding .
Advanced Research Questions
Q. How can conflicting data on synthetic yields be resolved using experimental design principles?
Apply Design of Experiments (DoE) methodologies:
- Factor screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Response surface optimization : Central Composite Design (CCD) to model interactions between factors (e.g., pH and reaction time) and maximize yield .
- Robustness testing : Evaluate reproducibility under minor parameter variations (e.g., ±5°C temperature fluctuations) . Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal conditions, reducing trial-and-error approaches .
Q. What strategies address contradictions in reported biological activity data?
- Comparative structure-activity relationship (SAR) studies : Analyze analogs (e.g., brominated or fluorinated derivatives) to isolate structural determinants of activity .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for variability in assay conditions .
Q. How can computational modeling improve understanding of its mechanism of action?
- Molecular docking : Simulate binding to hypothesized targets (e.g., quinazoline-binding enzymes) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation, temperature) .
- Quantum mechanical (QM) calculations : Predict electron distribution in the quinazoline core to explain reactivity or redox behavior .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use preparative HPLC with chiral stationary phases (CSPs) or enzymatic resolution methods .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line IR spectroscopy) to detect enantiomer shifts during scale-up .
- Thermodynamic control : Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to favor the trans-isomer .
Methodological Considerations
Q. How to design assays for evaluating its pharmacokinetic (PK) properties?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes to assess metabolic degradation .
- Caco-2 permeability : Model intestinal absorption using monolayer transepithelial resistance .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., methyl esters) .
- Waste disposal : Segregate halogenated waste (if brominated/fluorinated derivatives are present) per EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
